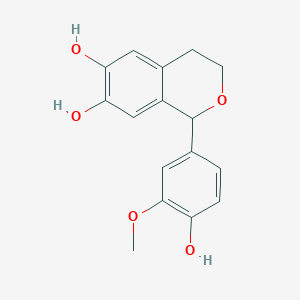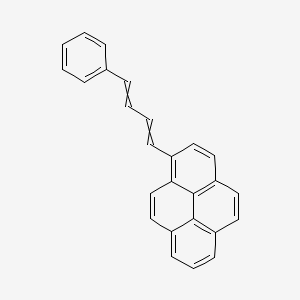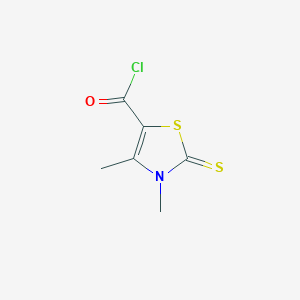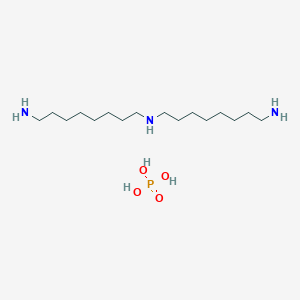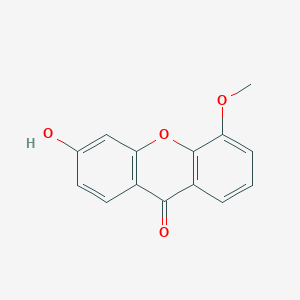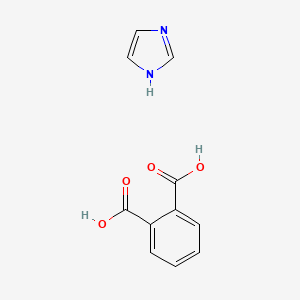![molecular formula C16H11BrO2 B14246966 4H-1-Benzopyran-4-one, 2-[3-(bromomethyl)phenyl]- CAS No. 228088-37-7](/img/structure/B14246966.png)
4H-1-Benzopyran-4-one, 2-[3-(bromomethyl)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(bromomethyl)phenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a chromen-4-one moiety. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(bromomethyl)phenyl)-4H-chromen-4-one typically involves a multi-step process. One common method starts with the bromination of a suitable precursor, such as 3-methylphenyl, using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. This step introduces the bromomethyl group onto the phenyl ring.
Next, the bromomethylated intermediate undergoes a cyclization reaction with a suitable coumarin derivative under acidic or basic conditions to form the chromen-4-one structure. The reaction conditions, such as temperature and solvent, can vary depending on the specific reagents used.
Industrial Production Methods
In an industrial setting, the production of 2-(3-(bromomethyl)phenyl)-4H-chromen-4-one may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions
2-(3-(bromomethyl)phenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Oxidation and Reduction: The chromen-4-one moiety can undergo oxidation or reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while electrophilic aromatic substitution with nitric acid can produce a nitro derivative.
科学研究应用
Chemistry: As a versatile intermediate in organic synthesis, it can be used to prepare a wide range of derivatives with potential biological activities.
Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and inflammatory diseases.
Medicine: Due to its structural similarity to other bioactive chromen-4-one derivatives, it has been explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(3-(bromomethyl)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophilic center, facilitating covalent binding to nucleophilic residues in the active site of enzymes. This can lead to the inhibition of enzyme activity and subsequent modulation of biological pathways.
The chromen-4-one moiety can also interact with various cellular targets, such as DNA, proteins, and lipids, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence cellular processes, such as signal transduction, gene expression, and apoptosis.
相似化合物的比较
Similar Compounds
2-(3-(chloromethyl)phenyl)-4H-chromen-4-one: Similar structure with a chloromethyl group instead of a bromomethyl group.
2-(3-(methyl)phenyl)-4H-chromen-4-one: Lacks the halogen substituent, affecting its reactivity and biological activity.
2-(3-(hydroxymethyl)phenyl)-4H-chromen-4-one: Contains a hydroxymethyl group, which can participate in hydrogen bonding and alter the compound’s solubility and reactivity.
Uniqueness
2-(3-(bromomethyl)phenyl)-4H-chromen-4-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The bromomethyl group can undergo specific chemical transformations, such as nucleophilic substitution, that are not possible with other substituents. Additionally, the compound’s ability to interact with various molecular targets makes it a valuable scaffold for drug discovery and development.
属性
CAS 编号 |
228088-37-7 |
|---|---|
分子式 |
C16H11BrO2 |
分子量 |
315.16 g/mol |
IUPAC 名称 |
2-[3-(bromomethyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H11BrO2/c17-10-11-4-3-5-12(8-11)16-9-14(18)13-6-1-2-7-15(13)19-16/h1-9H,10H2 |
InChI 键 |
IAQKFVZNNSKEGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC(=C3)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


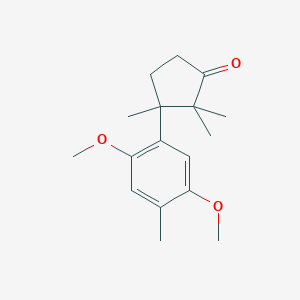
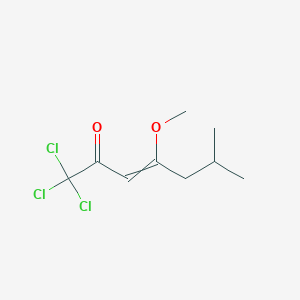
![N-{4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14246893.png)
![4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14246895.png)
